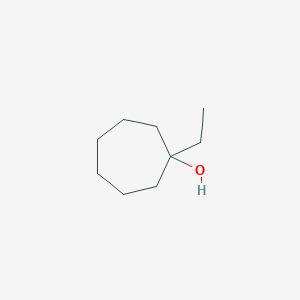

1-Ethylcycloheptan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylcycloheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-9(10)7-5-3-4-6-8-9/h10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJNAXHQXCYZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformation Pathways of 1 Ethylcycloheptan 1 Ol

Acid-Catalyzed Rearrangements and Dehydrations

The treatment of 1-Ethylcycloheptan-1-ol with strong acids, such as sulfuric or phosphoric acid, initiates a sequence of reactions, primarily dehydration to form alkenes. libretexts.org As a tertiary alcohol, the reaction proceeds through a unimolecular elimination (E1) mechanism, which is dictated by the formation of a carbocation intermediate. libretexts.org

Carbocationic Intermediates in Cycloheptane (B1346806) Systems

The mechanism for acid-catalyzed dehydration begins with the protonation of the hydroxyl group by the acid, converting it into an excellent leaving group (water). youtube.com The subsequent departure of a water molecule generates a tertiary carbocation, the 1-ethylcycloheptyl cation.

This carbocation's key characteristics are:

Stability : Being a tertiary carbocation, it is relatively stable due to the electron-donating inductive effects and hyperconjugation from the attached ethyl group and the cycloheptane ring carbons.

Geometry : The positively charged carbon atom adopts a trigonal planar geometry. psiberg.com

Reactivity : This intermediate is highly electrophilic and serves as the pivot point for subsequent rearrangement and elimination pathways. libretexts.org The formation of this carbocation is the rate-determining step of the E1 reaction. masterorganicchemistry.com

Pinacol-Type Rearrangements and Wagner-Meerwein Shifts

While Pinacol-type rearrangements are characteristic of 1,2-diols and thus not directly applicable to the dehydration of this compound itself, the generated carbocation intermediate is susceptible to Wagner-Meerwein rearrangements. wikipedia.org These are a class of carbocation 1,2-rearrangement reactions where an alkyl group or hydrogen migrates to a neighboring carbon. wikipedia.org For the 1-ethylcycloheptyl cation, two principal rearrangement pathways are plausible:

1,2-Ethyl Shift : The ethyl group migrates from the carbocation center to an adjacent carbon within the ring. This would result in a different tertiary carbocation, a process that is generally not favored unless it leads to a significantly more stable system.

Ring Contraction (1,2-Alkyl Shift) : A carbon-carbon bond of the cycloheptane ring migrates, transforming the seven-membered ring into a more stable, six-membered cyclohexane ring. This process is often driven by the release of ring strain, as cycloheptane has considerable transannular strain. The resulting carbocation would be a tertiary carbocation on a cyclohexane ring, which is thermodynamically favored.

These rearrangements compete with the direct elimination of a proton from the initial carbocation.

Stereochemical Outcomes of Elimination Reactions

The final step of the dehydration reaction is the elimination of a proton from a carbon atom adjacent (beta) to the carbocation center, forming an alkene. This deprotonation step is typically performed by a weak base, such as water or the conjugate base of the acid catalyst. libretexts.org The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. pearson.com

For the unrearranged 1-ethylcycloheptyl cation, deprotonation can lead to the following products:

1-Ethylcyclohept-1-ene : The major product, as it is a trisubstituted alkene.

Ethylidenecycloheptane : A minor product, as it is a disubstituted alkene.

The E1 reaction is stereoselective, generally favoring the formation of the more stable trans or (E)-isomer where applicable. chemistrysteps.comlibretexts.org In the case of ethylidenecycloheptane, both (E) and (Z) isomers are possible.

| Intermediate | Product | Alkene Substitution | Predicted Yield | Governing Principle |

|---|---|---|---|---|

| 1-Ethylcycloheptyl cation (Unrearranged) | 1-Ethylcyclohept-1-ene | Trisubstituted | Major | Zaitsev's Rule |

| Ethylidenecycloheptane | Disubstituted | Minor | Zaitsev's Rule | |

| Rearranged Cation (via Ring Contraction) | Substituted Cyclohexenes | Varies (likely tri- or tetra-substituted) | Significant, depending on conditions | Wagner-Meerwein Rearrangement |

Oxidation Reactions and Derived Products

The oxidation of this compound is challenging due to its structure as a tertiary alcohol.

Selective Oxidation to Ketones and Carboxylic Acids

Tertiary alcohols are resistant to oxidation by common oxidizing agents such as potassium dichromate or pyridinium chlorochromate (PCC). chemistryviews.orgchemguide.co.uk This is because they lack a hydrogen atom on the carbinol carbon (the carbon bearing the hydroxyl group), which is necessary for the elimination step in standard alcohol oxidation mechanisms. chemistrysteps.comlibretexts.org

Oxidation can only proceed under harsh conditions (e.g., strong oxidants like hot, acidic potassium permanganate) that cause the cleavage of carbon-carbon bonds. byjus.com Such oxidative degradation would break down the cycloheptane ring or cleave the ethyl group, leading to a mixture of products, including ketones and dicarboxylic acids, rather than a selective conversion. For example, cleavage of the ring could potentially lead to nonanedioic acid or related keto-acids.

| Reagent / Condition | Expected Reactivity | Plausible Product Type(s) |

|---|---|---|

| K₂Cr₂O₇ / H₂SO₄ (mild) | No reaction | None (starting material recovered) |

| Pyridinium Chlorochromate (PCC) | No reaction | None (starting material recovered) |

| KMnO₄ / H₂SO₄ (hot, concentrated) | C-C bond cleavage | Mixture of ketones and dicarboxylic acids |

Nucleophilic Substitution and Functionalization of the Hydroxyl Group

The tertiary nature of the hydroxyl group in this compound dictates its behavior in nucleophilic substitution reactions. Direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability. Consequently, activation of the hydroxyl group is a prerequisite for successful substitution.

Strategies for Halogenation and Esterification

Halogenation: The conversion of this compound to the corresponding haloalkanes, such as 1-chloro-1-ethylcycloheptane or 1-bromo-1-ethylcycloheptane, is typically achieved under acidic conditions. Treatment with hydrogen halides (HCl or HBr) proceeds through an S(_N)1 mechanism. libretexts.orgyoutube.com The reaction is initiated by protonation of the hydroxyl group to form a good leaving group, water. Subsequent departure of water generates a tertiary carbocation, which is then attacked by the halide ion. The stability of the tertiary carbocation intermediate facilitates this reaction pathway. masterorganicchemistry.comchemistrysteps.com

Alternatively, thionyl chloride (SOCl(_2)) can be employed for chlorination. In the absence of a base like pyridine, this reaction can proceed through an S(_N)i (internal return) mechanism, which may lead to retention of configuration, though for an achiral molecule like this compound, this is not a concern. The addition of pyridine promotes an S(_N)2 mechanism, leading to inversion of configuration.

Esterification: The formation of esters from this compound can be accomplished through several methods. The classic Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a viable but often slow and reversible process for tertiary alcohols. masterorganicchemistry.com

A more efficient method for esterifying sterically hindered tertiary alcohols involves the use of more reactive acylating agents such as acyl chlorides or acid anhydrides. byjus.com These reactions are typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the hydrogen halide or carboxylic acid byproduct. The reaction of this compound with, for instance, acetyl chloride or acetic anhydride would yield 1-ethylcycloheptyl acetate.

| Reactant | Reagent(s) | Product | General Mechanism | Typical Conditions |

|---|---|---|---|---|

| This compound | HBr (conc.) | 1-Bromo-1-ethylcycloheptane | SN1 | Heat |

| This compound | SOCl2 | 1-Chloro-1-ethylcycloheptane | SNi or SN2 | Reflux, with or without pyridine |

| This compound | Acetic Acid, H2SO4 | 1-Ethylcycloheptyl acetate | Fischer Esterification | Equilibrium, heat, removal of water |

| This compound | Acetyl Chloride, Pyridine | 1-Ethylcycloheptyl acetate | Nucleophilic Acyl Substitution | Room temperature or gentle heating |

Mitsunobu Reaction Applications to Cycloheptanols

The standard Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry, is generally not effective for tertiary alcohols. atlanchimpharma.comtcichemicals.comnih.gov The steric hindrance around the tertiary carbon atom impedes the S(_N)2 displacement of the activated hydroxyl group. escholarship.org

However, modified Mitsunobu protocols have been developed that can accommodate certain sterically hindered tertiary alcohols. These modifications often involve the use of alternative phosphines or azodicarboxylates to enhance the reactivity of the system. For instance, the use of phenoxydiphenylphosphine in place of triphenylphosphine has been reported to enable the condensation of tertiary alcohols with acidic nucleophiles. tcichemicals.com While specific studies on this compound are not prevalent, these modified conditions represent a potential, albeit challenging, route for its functionalization with inversion of configuration if a chiral analogue were used. Recent advances continue to explore new reagents to expand the scope of the Mitsunobu reaction to include sterically demanding substrates. researchgate.netresearchgate.net

C-C Bond Cleavage and Rearrangement Reactions

The structural framework of this compound allows for intriguing C-C bond cleavage and rearrangement reactions, often triggered by specific reagents or photochemical activation.

Fragmentation Reactions Induced by Specific Reagents

In the context of mass spectrometry, tertiary alcohols like this compound undergo characteristic fragmentation patterns upon electron ionization. A common pathway involves the cleavage of a C-C bond adjacent to the oxygen atom (α-cleavage). youtube.comlibretexts.orgyoutube.com This results in the formation of a stable oxonium ion and an alkyl radical. For this compound, α-cleavage could lead to the loss of an ethyl radical to form a cycloheptanone (B156872) radical cation, or cleavage of a ring C-C bond. Another significant fragmentation pathway for alcohols is the loss of a water molecule (dehydration). youtube.com

| Fragmentation Pathway | Neutral Loss | Key Fragment Ion (m/z) | Notes |

|---|---|---|---|

| α-Cleavage (loss of ethyl) | •CH2CH3 | 113 | Formation of a stable oxonium ion. |

| α-Cleavage (ring opening) | •C6H12CH3 | 59 | Formation of a smaller, stable oxonium ion. |

| Dehydration | H2O | 124 | Formation of an ethylcycloheptene radical cation. |

Photochemical Transformations of Cycloheptanol (B1583049) Derivatives

The photochemical reactivity of cycloalkanols can lead to a variety of products through different mechanisms. While direct photolysis of this compound is not extensively documented, related systems provide insight into potential transformation pathways. The photochemical reactions of ketones and aldehydes, which can be formed from the oxidation of alcohols, are well-studied. Specifically, the Norrish Type I and Type II reactions are prominent photochemical transformations of carbonyl compounds. wikipedia.orgresearchgate.net

If this compound were to be oxidized to the corresponding ketone, 2-ethylcycloheptanone, it could undergo a Norrish Type I reaction , which involves the homolytic cleavage of the α-carbon-carbon bond to form a biradical intermediate. scispace.comnih.gov This intermediate can then undergo further reactions such as decarbonylation or intramolecular rearrangement.

Alternatively, a Norrish Type II reaction could occur if there is a γ-hydrogen available for intramolecular abstraction by the excited carbonyl group. wikipedia.org This leads to the formation of a 1,4-biradical, which can then cyclize to form a cyclobutanol derivative or fragment to yield an enol and an alkene.

Furthermore, photocatalytic oxidation of tertiary alcohols on semiconductor surfaces like TiO(_2) has been shown to proceed via C-C bond cleavage. nih.gov This process involves the formation of an alkoxy radical, which then undergoes β-scission to generate a carbon-centered radical and a ketone. Photocatalytic methods are also being explored for the deconstructive functionalization of unactivated alcohols, which involves C-C bond cleavage and the formation of new C-O, C-N, or C-C bonds. escholarship.orgcell.com

Advanced Spectroscopic and Structural Characterization of 1 Ethylcycloheptan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For 1-Ethylcycloheptan-1-ol, NMR provides critical insights into the preferred conformations of the flexible cycloheptane (B1346806) ring and the rotational dynamics of its substituents.

The cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several non-planar forms. The two lowest energy conformations are generally the twist-chair (TC) and the chair (C) conformations. slideshare.net The introduction of an ethyl and a hydroxyl group at the C1 position significantly influences this conformational landscape.

The presence of the bulky tertiary alcohol group (C-OH and C-CH₂CH₃) introduces steric strain that affects the relative energies of the possible conformers. It is anticipated that the molecule will predominantly adopt a twist-chair conformation, which is generally the most stable form for substituted cycloheptanes, as it minimizes both angle strain and transannular interactions (steric hindrance across the ring). slideshare.netresearchgate.net The ethyl and hydroxyl groups will orient themselves to minimize steric clashes with the axial-like protons of the cycloheptane ring. Computational models and detailed analysis of nuclear Overhauser effect (NOE) data would be required to definitively assign the most stable conformation and the specific orientation of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and temperature.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| OH | ~1.5 - 2.5 | - | s |

| CH₂ (ring, adjacent to C1) | ~1.4 - 1.7 | ~35 - 45 | m |

| CH₂ (other ring) | ~1.3 - 1.6 | ~22 - 30 | m |

| CH₂ (ethyl) | ~1.5 - 1.7 | ~30 - 35 | q |

| CH₃ (ethyl) | ~0.8 - 1.0 | ~8 - 12 | t |

| C1 (quaternary) | - | ~70 - 80 | - |

The cycloheptane ring of this compound is not static but undergoes rapid conformational interconversion at room temperature, primarily through a process known as pseudorotation. This process involves the interconversion of various twist-chair and chair forms. slideshare.net This rapid exchange typically results in averaged signals in the NMR spectrum.

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, can be used to study these dynamic processes. vu.nl As the temperature is lowered, the rate of ring inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton will broaden and eventually split into multiple signals corresponding to the distinct axial and equatorial positions in the "frozen" conformation. By analyzing the line shapes at different temperatures, the energy barrier (activation energy, ΔG‡) for the ring inversion process can be calculated. nih.gov

Similarly, rotation around the C1-CH₂ bond of the ethyl group is also a dynamic process. Due to the steric hindrance from the cycloheptane ring, this rotation is restricted. rsc.org At low temperatures, separate signals for the diastereotopic methylene protons of the ethyl group might be observable, allowing for the determination of the rotational energy barrier.

To unambiguously confirm the molecular structure of this compound, advanced 2D NMR experiments are employed. These techniques reveal correlations between different nuclei, providing a complete picture of the bonding framework. ruc.dk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethyl group. It would also reveal the connectivity of all the adjacent methylene groups within the cycloheptane ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to its corresponding carbon signal. This is crucial for assigning the carbon resonances in Table 1. The quaternary C1 carbon, having no attached protons, would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the methyl protons of the ethyl group would show a correlation to the quaternary C1 carbon, confirming the attachment of the ethyl group to the alcohol-bearing carbon. Protons on the C2 and C7 positions of the cycloheptane ring would also show correlations to C1.

Mass Spectrometry (MS) Fragmentation Mechanisms and Isotopic Labeling Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

The fragmentation of this compound is highly dependent on the ionization method used.

Electron Ionization (EI): EI is a high-energy "hard" ionization technique that causes extensive fragmentation. illinois.edu For tertiary alcohols like this compound, the molecular ion peak (M⁺) is often very weak or completely absent. whitman.edu The fragmentation is dominated by pathways that lead to stable carbocations.

α-Cleavage: The most common fragmentation pathway for alcohols is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. youtube.com For this compound (MW = 142.24 g/mol ), this would involve the loss of the ethyl radical (•CH₂CH₃, 29 Da), leading to a resonance-stabilized oxonium ion at m/z 113.

Dehydration: Another characteristic fragmentation is the loss of a water molecule (H₂O, 18 Da), resulting in a peak at m/z 124 [M-18]⁺. youtube.com This is often followed by further fragmentation of the resulting cycloalkene radical cation.

Chemical Ionization (CI): CI is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in significantly less fragmentation. wikipedia.org When using a reagent gas like methane or ammonia, the analyte is typically ionized by proton transfer. The resulting spectrum is much simpler than the EI spectrum and is dominated by the protonated molecular ion, [M+H]⁺, at m/z 143. This makes CI an excellent method for confirming the molecular weight of the compound. wikipedia.org

Table 2: Predicted Key Mass Fragments for this compound under EI-MS

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) - likely weak or absent |

| 124 | [C₉H₁₆]⁺ | [M - H₂O]⁺ (Dehydration) |

| 113 | [C₇H₁₃O]⁺ | [M - C₂H₅]⁺ (α-Cleavage, loss of ethyl group) |

| 95 | [C₇H₁₁]⁺ | [M - H₂O - C₂H₅]⁺ (Loss of water and ethene) |

| 85 | [C₆H₉]⁺ | Further fragmentation of the ring |

| 57 | [C₄H₉]⁺ | Further fragmentation of the ring |

To definitively confirm the proposed fragmentation mechanisms, isotopic labeling studies can be performed. This involves synthesizing the molecule with a heavier isotope (e.g., Deuterium (D) or ¹³C) at a specific position and then analyzing the mass spectrum. wur.nl The mass shift of the resulting fragments provides direct evidence for their origin. nih.gov

Deuterium Labeling of the Hydroxyl Group (C₉H₁₇OD): If the hydroxyl proton is replaced with deuterium, the molecular weight increases by 1 Da. In the EI spectrum, the loss of water would now be observed as the loss of HDO (19 Da) instead of H₂O (18 Da). The [M-HDO]⁺ fragment would appear at m/z 124, the same as for the unlabeled compound, confirming that the lost hydrogen comes from the ring and the OD group. The protonated molecule in CI would be [M+H]⁺ at m/z 144.

¹³C Labeling of the Ethyl Group ([¹³C₂]H₅-C₇H₁₃OH): If both carbons of the ethyl group are replaced with ¹³C, the molecular weight increases by 2 Da to 144.

The α-cleavage fragment resulting from the loss of the labeled ethyl group ([¹³C₂]H₅•) would still appear at m/z 113, as the labeled portion is lost.

The dehydration fragment ([M-H₂O]⁺) would now appear at m/z 126 instead of 124, confirming that the ethyl group remains part of this fragment. This approach provides unambiguous evidence to map the complex rearrangement and fragmentation pathways that occur within the mass spectrometer. nih.gov

Vibrational Spectroscopy (IR and Raman) for Molecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the intricate network of non-covalent interactions, particularly hydrogen bonding, that governs the molecular behavior of alcohols like this compound.

The hydroxyl (-OH) group in this compound is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. The nature and extent of these hydrogen bonds significantly influence the vibrational spectra.

In the gas phase or in a very dilute solution in a non-polar solvent, this compound would be expected to exist predominantly as a monomer, with a sharp O-H stretching band in the IR spectrum typically appearing around 3600-3650 cm⁻¹. ucla.edu However, in the condensed phase (liquid or solid), extensive intermolecular hydrogen bonding leads to a significant broadening and red-shifting of this band to approximately 3200-3500 cm⁻¹. pressbooks.pubspectroscopyonline.com The broadness of this peak is a direct consequence of the diverse array of hydrogen-bonded species present, including dimers, trimers, and larger polymeric clusters. researchgate.net

Raman spectroscopy offers a complementary perspective. While the O-H stretching vibration is also sensitive to hydrogen bonding in Raman spectra, the changes in polarizability upon vibration dictate the band intensity. nih.govmdpi.com Studies on various alcohols have shown that the analysis of the C-H stretching region in Raman spectra can also provide insights into molecular conformation and weak intermolecular interactions. mdpi.com

The formation of different hydrogen-bonded aggregates, such as chains and rings, can be investigated by analyzing the vibrational spectra. researchgate.net For instance, the presence of a free hydroxyl group in a terminal alcohol of a hydrogen-bonded chain can give rise to a sharper, higher-frequency shoulder on the broad O-H band. researchgate.net The specific frequencies and band shapes are influenced by the steric hindrance around the hydroxyl group, which in the case of this compound, a tertiary alcohol, would be considerable.

Table 1: Expected IR and Raman Vibrational Frequencies for this compound Highlighting Hydrogen Bonding Effects

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Phase/Conditions | Spectroscopic Technique | Comments |

| Free O-H Stretch | 3600 - 3650 | Gas Phase / Dilute Solution | IR, Raman | Sharp band, indicative of monomeric species. |

| Hydrogen-Bonded O-H Stretch | 3200 - 3500 | Liquid / Solid | IR, Raman | Broad and intense band, indicating extensive intermolecular hydrogen bonding. pressbooks.pubspectroscopyonline.com |

| C-O Stretch | 1000 - 1260 | Liquid / Solid | IR | Strong absorption, sensitive to the substitution pattern of the alcohol. spectroscopyonline.com |

| Cycloheptane Ring Vibrations | 800 - 1500 | Liquid / Solid | IR, Raman | Complex set of bands corresponding to stretching and bending modes of the seven-membered ring. |

Note: The data in this table is illustrative and based on general spectroscopic principles for tertiary alcohols and cycloalkanols. Specific experimental values for this compound are not available.

X-ray Crystallography of Co-crystals and Solid-State Forms

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov For this compound and its derivatives, this technique can provide invaluable information on its solid-state forms, including polymorphism and the formation of co-crystals, which are governed by supramolecular assembly principles.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties. While specific studies on the polymorphism of this compound are not documented, studies on analogous cyclic alcohols, such as cyclohexanol, have revealed complex phase behavior and the existence of multiple polymorphic forms. researchgate.net

The formation of co-crystals, where this compound crystallizes with another molecular species (a co-former) in a stoichiometric ratio, is a plausible area of investigation. The selection of a suitable co-former with complementary hydrogen bonding functionalities could lead to the formation of novel crystalline structures with tailored properties. The supramolecular synthons, which are robust and predictable non-covalent interactions, would be key in the design of such co-crystals.

Table 2: Hypothetical Crystallographic Data for a Polymorph of this compound

| Crystallographic Parameter | Hypothetical Value (Form I) | Hypothetical Value (Form II) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.5 | 12.1 |

| b (Å) | 8.2 | 9.8 |

| c (Å) | 15.3 | 14.5 |

| β (°) | 95.2 | 90 |

| Volume (ų) | 1305 | 1717 |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.08 | 1.10 |

| Hydrogen Bond Motif | Centrosymmetric Dimers | Helical Chains |

Note: This table presents hypothetical data to illustrate the concept of polymorphism. No experimental crystallographic data for this compound has been publicly reported.

Theoretical and Computational Investigations on 1 Ethylcycloheptan 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of 1-Ethylcycloheptan-1-ol. These methods solve the Schrödinger equation, or its approximations, to determine the distribution of electrons and the resulting molecular structure.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for determining the ground state geometry of molecules like this compound by finding the minimum energy arrangement of its atoms. In a typical DFT study, the geometry of the molecule is optimized, meaning the coordinates of the atoms are adjusted until the point of lowest energy on the potential energy surface is found. This process involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVDZ) that appropriately describe the electronic interactions within the molecule. acs.org

For this compound, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The results would reveal the precise three-dimensional arrangement of the cycloheptane (B1346806) ring, the ethyl group, and the hydroxyl group in its most stable energetic state.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G(d)) Note: These are representative values based on calculations of similar molecules and are subject to variation based on the specific conformer and computational method.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C (ring) | C (ring) | ~1.54 | |

| C (ring) | C (ethyl) | ~1.55 | ||

| C (ring) | O | ~1.43 | ||

| O | H | ~0.96 | ||

| **Bond Angle (°) ** | C-C-C (ring) | ~114-118 | ||

| C (ethyl)-C(ring)-O | ~109.5 | |||

| C(ring)-O-H | ~108.5 | |||

| Dihedral Angle (°) | C-C-C-C (ring) | Varies with conformation |

Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. nist.gov These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate energy profiles and describe potential reaction paths for this compound. By systematically changing the geometry of the molecule (for instance, by rotating the ethyl group or altering the pucker of the cycloheptane ring) and calculating the single-point energy at each step, an energy profile can be constructed.

These profiles are crucial for identifying transition states—the energy maxima along a reaction coordinate—and for calculating activation energies. For this compound, ab initio calculations could be employed to study the energy barriers associated with conformational changes, such as the interconversion between different twist-chair and boat forms of the cycloheptane ring. nist.gov

Conformational Analysis of Cycloheptane Ring and Ethyl Moiety

The seven-membered cycloheptane ring is known for its significant conformational flexibility, existing in a dynamic equilibrium between several low-energy forms. scispace.comacs.org The presence of an ethyl and a hydroxyl group on the same carbon atom introduces further complexity to its conformational preferences.

The potential energy surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. biomedres.us For this compound, the PES is a high-dimensional surface that is computationally mapped to identify all possible stable conformers (local minima) and the transition states that connect them. The primary conformers of the cycloheptane ring are the twist-chair (TC) and twist-boat (TB), with the twist-chair generally being the most stable. researchgate.net

Computational scans of the PES would involve systematically rotating the key dihedral angles of the cycloheptane ring and the C-C bond of the ethyl group to locate the lowest energy structures. The substitution of the ethyl and hydroxyl groups will influence the relative stability of the different ring conformations due to steric hindrance and other non-covalent interactions.

Table 2: Relative Energies of Principal Cycloheptane Conformers (Unsubstituted) Note: The presence of substituents on this compound will alter these relative energies.

| Conformer | Point Group Symmetry | Relative Energy (kcal/mol) |

| Twist-Chair | C₂ | 0.0 |

| Chair | Cₛ | ~1.4 |

| Boat | Cₛ | ~2.1 |

| Twist-Boat | C₂ | ~2.3 |

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. aip.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic transitions between different conformers of this compound over a specific time scale, at a given temperature. aip.orgtandfonline.com

An MD simulation would start with an optimized geometry and assign initial velocities to each atom. The simulation would then track the trajectory of all atoms, revealing the pathways and frequencies of conformational changes. This can help to understand the flexibility of the cycloheptane ring and the rotational freedom of the ethyl and hydroxyl groups, providing a more realistic picture of the molecule's behavior in a dynamic environment than static calculations alone. youtube.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. DFT and other quantum mechanical methods are widely used to predict NMR and IR spectra. nih.govresearchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound Note: These are estimated values based on the structure and typical shifts for similar functional groups. Experimental values may vary.

| Atom | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| C-OH (quaternary) | 70-75 | - | - |

| -CH₂- (ethyl) | 30-35 | 2 | 1.5-1.7 (quartet) |

| -CH₃ (ethyl) | 8-12 | 3 | 0.8-1.0 (triplet) |

| Ring CH₂ (alpha) | 40-45 | 4 | 1.4-1.6 |

| Ring CH₂ (beta) | 25-30 | 4 | 1.3-1.5 |

| Ring CH₂ (gamma) | 28-33 | 4 | 1.3-1.5 |

| -OH | - | 1 | 1.0-2.0 (broad singlet) |

Table 4: Predicted Major IR Absorption Frequencies (cm⁻¹) for this compound Note: These are characteristic frequencies for the functional groups present in the molecule.

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| O-H | Stretching | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850-3000 | Strong |

| C-O | Stretching | 1050-1150 | Strong |

| CH₂ | Bending | 1450-1470 | Medium |

Computational NMR Chemical Shift and Coupling Constant Prediction

Due to the absence of published experimental and computational studies specifically focused on this compound, this section will outline the theoretical basis and methodologies used for predicting Nuclear Magnetic Resonance (NMR) parameters. Computational chemistry provides powerful tools to estimate ¹H and ¹³C chemical shifts and coupling constants, offering valuable insights into the molecule's structure and electronic environment.

Various computational methods are employed for NMR predictions, ranging from empirical and semi-empirical methods to more accurate but computationally intensive ab initio and Density Functional Theory (DFT) calculations. Machine learning and neural network-based approaches have also gained prominence, offering rapid and often highly accurate predictions based on large datasets of known compounds. nih.govsourceforge.io The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the consideration of solvent effects.

For a molecule like this compound, a typical computational workflow would involve:

Geometry Optimization: The three-dimensional structure of the molecule is first optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Determination: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on general principles and data from similar cycloalkanol structures, are presented in the interactive tables below. It is crucial to note that these are estimated values and would require actual computational studies for validation.

Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| -OH | 1.5 - 2.5 | Singlet |

| -CH₂- (ethyl) | 1.4 - 1.6 | Quartet |

| -CH₃ (ethyl) | 0.8 - 1.0 | Triplet |

| Cycloheptane ring protons | 1.2 - 1.8 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C-OH | 70 - 75 |

| -CH₂- (ethyl) | 30 - 35 |

| -CH₃ (ethyl) | 8 - 12 |

| Cycloheptane ring carbons | 20 - 45 |

Spin-spin coupling constants (J-couplings) can also be predicted computationally, providing information about the connectivity and dihedral angles between atoms. These calculations are generally more complex than chemical shift predictions.

Vibrational Frequency Calculations for IR and Raman Assignments

Computational methods are instrumental in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. q-chem.comnih.gov These calculations are typically performed using DFT methods, which provide a good balance between accuracy and computational cost.

The process involves:

Geometry Optimization: As with NMR predictions, the molecule's geometry is first optimized.

Frequency Calculation: The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. uit.no

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. nih.gov

For this compound, the predicted IR and Raman spectra would exhibit characteristic vibrational modes. A summary of expected key vibrational frequencies is provided in the interactive table below. These are generalized frequencies and would need to be confirmed by specific calculations for this molecule.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Activity | Raman Activity |

| O-H | Stretching | 3200 - 3600 (broad) | Strong | Weak |

| C-H (sp³) | Stretching | 2850 - 3000 | Strong | Strong |

| C-O | Stretching | 1000 - 1200 | Strong | Weak |

| C-C | Stretching | 800 - 1200 | Weak | Medium |

| CH₂ | Bending (Scissoring) | 1450 - 1470 | Medium | Medium |

| CH₃ | Bending (Asymmetric) | ~1450 | Medium | Medium |

| CH₃ | Bending (Symmetric) | ~1375 | Medium | Medium |

Molecular Orbital Theory and Frontier Orbital Analysis in Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are referred to as the frontier molecular orbitals. The energy and spatial distribution of these orbitals offer insights into the molecule's chemical behavior.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's stability and reactivity. nih.govschrodinger.com A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

For this compound, a frontier orbital analysis would involve:

Electronic Structure Calculation: The electronic structure of the optimized molecule is calculated using methods like Hartree-Fock or DFT.

Orbital Visualization and Energy Calculation: The energies of the molecular orbitals are determined, and the HOMO and LUMO can be visualized to understand their spatial distribution.

While specific computational data for this compound is not available, a qualitative analysis can be made. The HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atom of the hydroxyl group. The LUMO is likely to be a σ* anti-bonding orbital associated with the C-O or C-C bonds. The HOMO-LUMO gap would provide an indication of its reactivity towards electrophiles and nucleophiles.

A hypothetical representation of the frontier orbital energies is presented in the interactive table below. These values are illustrative and would need to be determined through quantum chemical calculations.

Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| LUMO | > 0 |

| HOMO | < 0 |

| HOMO-LUMO Gap | (LUMO Energy - HOMO Energy) |

The precise energies and spatial characteristics of these orbitals would dictate the regioselectivity and stereoselectivity of reactions involving this compound.

In-depth Analysis of this compound Reveals Limited Direct Applications in Advanced Organic Synthesis

Despite the vast landscape of organic chemistry, a comprehensive review of scientific literature indicates that the specific compound this compound has not been a focal point of research in advanced organic synthesis. While the broader class of cycloheptanol (B1583049) derivatives serves various roles, specific documented applications for this compound in areas such as stereoselective synthesis, natural product construction, bioactive intermediate preparation, and material science remain largely unreported in peer-reviewed studies and patents.

The following sections detail the current state of knowledge, or lack thereof, regarding the applications of this compound, adhering strictly to the requested topics of investigation.

Applications of 1 Ethylcycloheptan 1 Ol in Advanced Organic Synthesis

Material Science Applications

Polymer Chemistry Involving Cycloheptanol (B1583049) Derivatives

The incorporation of cycloaliphatic moieties, such as the cycloheptyl group, into polymer structures can significantly influence their thermal, mechanical, and solution properties. While specific studies on the polymerization of this compound are not extensively documented, the behavior of related cycloalkanol derivatives in polymerization processes offers valuable insights into its potential applications.

One primary avenue for the utilization of this compound in polymer chemistry is as an initiator or a co-monomer. The hydroxyl group of the molecule can initiate the ring-opening polymerization (ROP) of cyclic esters like lactides and caprolactones, leading to the formation of polyesters with a terminal cycloheptyl group. This terminal group can modify the polymer's solubility and thermal characteristics.

Furthermore, this compound can be chemically modified, for instance, by esterification with acrylic or methacrylic acid, to yield a polymerizable monomer. The resulting cycloheptyl-containing monomer can then be polymerized, or copolymerized with other vinyl monomers, to introduce the bulky cycloheptyl group as a pendant moiety along the polymer chain. The presence of such bulky side groups is known to increase the glass transition temperature (Tg) and modify the mechanical properties of the resulting polymer.

Research on copolyether sulfones has demonstrated the successful incorporation of cycloheptyl groups into the polymer backbone, indicating the feasibility of including such cycloaliphatic structures in condensation polymers. These modifications have been shown to affect the solubility and thermal stability of the resulting materials.

To illustrate the influence of cycloalkyl groups on polymer properties, the table below summarizes data for a polymer derived from a related cycloalkane, cyclohexyl methacrylate.

| Polymer | Monomer | Polymerization Method | Mn ( g/mol ) | PDI | Tg (°C) |

| Poly(cyclohexyl methacrylate) | Cyclohexyl methacrylate | Living Anionic Polymerization | 70,000 | 1.25 | 86 |

This table presents data for a polymer analogous to one that could be derived from a this compound derivative, illustrating the typical properties of polymers containing cycloalkyl groups.

Self-Assembly of Cycloheptanol-based Architectures

The principles of supramolecular chemistry, which involve the spontaneous organization of molecules into well-defined structures through non-covalent interactions, offer another promising area for the application of this compound derivatives. By chemically modifying the molecule to introduce amphiphilicity, it can be designed to self-assemble into a variety of supramolecular architectures.

An amphiphilic derivative of this compound could be synthesized by attaching a hydrophilic group, such as a poly(ethylene glycol) (PEG) chain, to the cycloheptanol moiety. The resulting molecule would possess a hydrophobic cycloheptyl "tail" and a hydrophilic "head," making it capable of self-assembly in aqueous solutions into structures like micelles or vesicles. The size and shape of these aggregates would be influenced by the balance between the hydrophobic and hydrophilic portions of the molecule.

Furthermore, cycloheptanol derivatives can be explored as building blocks for the formation of supramolecular gels. Low-molecular-weight gelators (LMWGs) are known to self-assemble in solvents to form three-dimensional networks that immobilize the solvent, resulting in a gel. By introducing functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or π-π stacking, derivatives of this compound could be designed to act as LMWGs in specific organic solvents.

The self-assembly of block copolymers containing cycloheptyl moieties also presents an intriguing research direction. A diblock copolymer comprising a polystyrene block and a poly(cycloheptyl methacrylate) block, for example, would be expected to self-assemble in a selective solvent into various morphologies, such as spheres, cylinders, or lamellae, depending on the block ratios and solvent conditions.

The table below provides examples of self-assembling systems based on other cyclic molecules, which serve as a conceptual framework for the potential of cycloheptanol-based architectures.

| Self-Assembling System | Building Block | Driving Force for Assembly | Resulting Architecture |

| Cyclodextrin-based Nanoparticles | Amphiphilic Cyclodextrin Derivatives | Host-Guest Interactions, Hydrophobic Effects | Nanosized Supramolecular Structures |

| Cyclic Peptide Nanotubes | Cyclic Peptides | Hydrogen Bonding, π-π Stacking | Tubular Nanostructures |

| Block Copolymer Micelles | Amphiphilic Diblock Copolymers | Solvophobic/Solvophilic Interactions | Micelles, Vesicles, etc. |

This table showcases analogous self-assembling systems, highlighting the potential for designing cycloheptanol-based architectures with tailored properties.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are fundamental in separating 1-Ethylcycloheptan-1-ol from reaction mixtures, starting materials, byproducts, and isomers. The choice of technique depends on the volatility and polarity of the compound and the complexity of the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive technique for the analysis of volatile and thermally stable compounds like this compound. umpr.ac.id It is particularly effective for identifying and quantifying trace amounts of the compound in complex mixtures. umpr.ac.id The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, enabling confident identification. nih.gov

Table 1: Hypothetical GC-MS Parameters and Expected Fragmentation for this compound

| Parameter | Value/Condition |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Expected Molecular Ion (M+) | m/z 142 |

| Major Fragment Ions (m/z) | 124 (M-18, loss of H₂O), 113 (M-29, loss of C₂H₅), 95, 81, 67, 55 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally labile. ksu.edu.sa For a compound like this compound, which is a tertiary alcohol and may be prone to dehydration at high temperatures in a GC inlet, HPLC offers a milder analytical approach. It is particularly well-suited for monitoring the progress of a reaction by taking aliquots from the reaction mixture at different time intervals. chromatographyonline.compittcon.org

The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. basicmedicalkey.com For this compound, a reverse-phase HPLC method would likely be effective. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention time of the compound can be adjusted by changing the composition of the mobile phase. basicmedicalkey.com

Table 2: Illustrative HPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) Detector |

| Injection Volume | 10 µL |

Hyphenated Techniques and their Application

Hyphenated techniques, which combine two or more analytical methods, provide enhanced separation and detection capabilities, which are essential for the analysis of complex mixtures that may contain this compound.

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and resolution compared to conventional GC, making it ideal for the detailed characterization of complex samples. In GCxGC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase. This allows for the separation of co-eluting peaks and a more detailed chemical profile of the sample.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful hyphenated technique. nih.gov After separation by HPLC, the analyte is ionized and subjected to two stages of mass analysis. This provides a high degree of selectivity and sensitivity, allowing for the quantification of this compound even in the presence of interfering matrix components. nih.gov The use of Multiple Reaction Monitoring (MRM) mode can further enhance the specificity of the analysis.

Real-time Monitoring of Reactions Involving this compound

Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.commpg.de This approach allows for rapid process optimization and a deeper understanding of the chemical transformation. mt.com

In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Infrared (ATR-IR) and Raman spectroscopy, are invaluable for real-time reaction monitoring as they can provide continuous data without the need for sample extraction. spectroscopyonline.comnih.gov These methods allow for the direct observation of changes in the concentrations of reactants, intermediates, and products as the reaction progresses. spectroscopyonline.com

For the synthesis of this compound, which is often prepared through a Grignard reaction, ATR-IR spectroscopy can be used to monitor the consumption of the starting ketone (cycloheptanone) by observing the decrease in the intensity of its characteristic C=O stretching band (typically around 1700 cm⁻¹). Simultaneously, the formation of the magnesium alkoxide intermediate can be tracked. Raman spectroscopy can also be employed and is particularly useful for reactions in aqueous media or for monitoring changes in non-polar bonds. researchgate.net

Table 3: Spectroscopic Signatures for In-situ Monitoring of this compound Synthesis

| Compound | Spectroscopic Technique | Characteristic Band (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Cycloheptanone (B156872) (Reactant) | ATR-IR | ~1700 | C=O stretch |

| Ethylmagnesium bromide (Reactant) | Raman | ~450 | C-Mg stretch |

| This compound (Product) | ATR-IR | ~3500 (broad) | O-H stretch |

| This compound (Product) | ATR-IR | ~1150 | C-O stretch |

Future Research Directions and Emerging Paradigms for 1 Ethylcycloheptan 1 Ol Research

Exploiting Unique Cycloheptane (B1346806) Ring Conformations in Catalysis and Molecular Recognition

The cycloheptane ring is known for its conformational flexibility, existing as a dynamic equilibrium of several low-energy forms, primarily the twist-chair and twist-boat conformations. researchgate.netlibretexts.org Unlike the rigid chair conformation of cyclohexane, the seven-membered ring of 1-Ethylcycloheptan-1-ol provides a unique and pliable three-dimensional scaffold. The substituents—an ethyl group and a hydroxyl group—are positioned on a single stereocenter, creating a distinct chiral environment.

Future research will likely focus on harnessing these conformational subtleties. The twist-chair and twist-boat conformers present different spatial arrangements of the ethyl and hydroxyl groups, which could be exploited in the design of novel chiral ligands for asymmetric catalysis. By modifying the cycloheptane backbone or the substituents, it may be possible to "lock" the ring into a preferred conformation, creating a well-defined chiral pocket. This strategy could lead to highly selective catalysts for a variety of chemical transformations.

In the field of molecular recognition, the distinct topology of this compound conformers could be used to design host molecules for specific guest substrates. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ethyl group and the carbocyclic ring provide van der Waals interactions. The flexible nature of the ring could allow for an "induced fit" binding mechanism, enhancing both affinity and selectivity for target molecules.

Table 1: Comparison of Key Cycloheptane Conformations

| Conformation | Symmetry | Relative Energy (approx.) | Key Features |

| Twist-Chair | C₂ | Lowest | Staggered bonds, minimal angle strain. libretexts.org |

| Twist-Boat | C₂ | Slightly higher | Less stable than twist-chair. |

| Chair | Cₛ | Transition State | Eclipsed hydrogens leading to repulsion. researchgate.net |

| Boat | Cₛ | Transition State | Eclipsed hydrogens leading to repulsion. researchgate.net |

This interactive table summarizes the primary conformations of the cycloheptane ring.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of tertiary alcohols like this compound, often achieved through Grignard reactions, presents challenges in traditional batch reactors, particularly concerning heat management and mixing. The exothermic nature of the Grignard addition to a ketone can lead to localized hotspots, promoting side reactions and reducing yield.

Flow chemistry offers a compelling solution to these problems. nih.gov By performing the synthesis in a continuous flow reactor, such as a microreactor, significant advantages can be realized. tue.nl The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, enabling precise temperature control and minimizing the formation of byproducts. youtube.com Furthermore, the rapid mixing achieved in microchannels ensures homogeneous reaction conditions, leading to improved consistency and yields. nih.gov

Future work in this area will involve the development of a complete, automated flow synthesis platform for this compound and its derivatives. This would entail pumping a stream of cycloheptanone (B156872) and a stream of ethylmagnesium bromide into a reactor where they mix and react under optimized conditions. The output stream could then be directly passed through subsequent modules for in-line quenching, extraction, and purification, creating a seamless and highly efficient manufacturing process. researchgate.net Such a platform would not only enhance safety and efficiency but also facilitate rapid library synthesis for screening applications.

Computational Design of Novel Reactions Involving Tertiary Cycloalkanols

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of new transformations. nih.gov For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), can provide profound insights into its reactivity.

A key area of future research will be the computational design of novel reactions. For example, acid-catalyzed dehydration of this compound can lead to a mixture of isomeric alkenes. DFT calculations can be used to model the transition states for the formation of each isomer, allowing researchers to predict the product distribution under various conditions and to devise strategies to selectively favor one product.

Furthermore, computational studies can explore more exotic reactivity, such as C-C bond cleavage via ring-opening reactions, which has been demonstrated for other strained tertiary cycloalkanols. lookchem.comnih.gov By modeling the energy profiles of potential reaction pathways, computational chemistry can guide experimental efforts, saving significant time and resources. This predictive power allows for the in silico screening of potential catalysts and reaction conditions before any laboratory work begins.

Table 2: Hypothetical Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Description | Catalyst | Solvent | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |

| E1 Dehydration A | Formation of 1-Ethylcyclohept-1-ene | H₂SO₄ | Toluene | 22.5 | Yes |

| E1 Dehydration B | Formation of (E)-Ethylidenecycloheptane | H₂SO₄ | Toluene | 24.1 | No |

| Ring-Opening | C-C Cleavage | Ag(I) | Dichloromethane | 28.7 | No |

This interactive table provides a hypothetical example of how computational data could be used to predict the feasibility and selectivity of different reactions involving this compound.

Sustainable and Biocatalytic Approaches to Cycloheptanol (B1583049) Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes. For cycloheptanol derivatives, this involves moving away from stoichiometric reagents and harsh conditions towards catalytic and more environmentally benign alternatives.

Biocatalysis, the use of enzymes to perform chemical transformations, offers immense potential for the sustainable synthesis of chiral alcohols and related compounds. mdpi.com While the direct biocatalytic synthesis of a tertiary alcohol from a ketone is challenging for naturally occurring enzymes, future research will focus on two main avenues:

Enzyme Engineering and Directed Evolution : Scientists can use techniques like directed evolution to create bespoke enzymes that can catalyze the desired reaction. researchgate.net Starting with an enzyme that has some promiscuous activity, researchers can iteratively introduce mutations to enhance its efficiency and selectivity for the synthesis of molecules like this compound.

Synthesis of Chiral Precursors : Biocatalysis is already well-established for the asymmetric reduction of ketones to chiral secondary alcohols. nih.gov Future work could target the enzymatic synthesis of chiral cycloheptanol derivatives that can then be converted into a wider range of complex molecules. This approach combines the excellent selectivity of enzymes with the versatility of traditional organic synthesis. nih.gov

These biocatalytic methods are typically performed in water under mild conditions, drastically reducing waste and environmental impact compared to traditional organometallic routes. The development of robust biocatalysts for cycloheptanol synthesis represents a key frontier in sustainable chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.